molecular formula C18H29N2OCl B195712 (2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS No. 27262-45-9

(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide

Cat. No. B195712
CAS RN: 27262-45-9
M. Wt: 288.4 g/mol
InChI Key: LEBVLXFERQHONN-MRXNPFEDSA-N
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Description

“(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide” is a chemical compound with the molecular formula C14H20N2O . It is also known as Bupivacaine Impurity B (EP), Mepivacaine Hydrochloride Impurity B (EP), and Mepivacaine Imp . This compound is used as a reference standard in the pharmaceutical industry .


Molecular Structure Analysis

The molecular weight of “(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide” is 232.32 . The exact structure of the molecule would require more specific information or a detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

“(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide” is a white solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available sources.

Scientific Research Applications

  • Skeletal Muscle Sodium Channel Blockers : Constrained analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been synthesized and demonstrated as potent skeletal muscle sodium channel blockers, potentially useful as antimyotonic agents (Catalano et al., 2008).

  • Synthesis of Ropivacaine Hydrochloride : Piperidin-2-carboxylic acid has been used in the synthesis of Ropivacaine hydrochloride, a notable anesthetic (Fu Xiaobin, 2012). This process involves sequential reactions under specific conditions to yield (S)-N-(2,6-dimethylphenyl)-piperidin-2-carboxamide (Ye Jiao & Guo Jia-bin, 2006).

  • Cancer Research : The compound has been involved in the virtual screening targeting the urokinase receptor, leading to the development of compounds with potential applications in inhibiting breast cancer cell invasion, migration, and adhesion (Wang et al., 2011).

  • Labelled Compounds in Medical Research : The preparation of carbon-14 labelled variants of this compound, such as Ropivacaine hydrochloride monohydrate, is significant for preclinical and clinical investigations (Sahlberg, 1987).

  • Pharmacologically Relevant Properties Study : Research has investigated the modulation of pharmacologically relevant properties of N-alkyl-piperidine-2-carboxamides by introducing fluorine atoms into the side chains (Vorberg et al., 2016).

  • Chemokine Receptor Antagonists : N-aryl piperazine-1-carboxamide series of human CCR2 chemokine receptor antagonists have been studied, highlighting structural modifications to improve the margin over cardiac ion channels (Cumming et al., 2012).

  • Asymmetric Reduction in Chemistry : Chiral piperidine-2-carboxamides have been used as Lewis base catalysts for the asymmetric reduction of N-acyl enamines, demonstrating effectiveness for a broad range of substrates (Sun Jian, 2009).

  • Development of Antihypertensive Agents : Piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels, with potential application as antihypertensive agents (Watanuki et al., 2011).

  • Peptide-like Diabetes Drug Development : The process for preparing an amorphous, peptide-like compound N-((2R)-1-{(3R)-6-chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl}-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide, as a drug for diabetes treatment, involves piperidine derivatives (Sawai et al., 2010).

Safety And Hazards

The safety data sheet (SDS) for “(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide” should be referred to for detailed information on safety and hazards . It’s important to handle all chemical substances with appropriate safety measures.

properties

IUPAC Name

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVLXFERQHONN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317009
Record name (+)-Bupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide

CAS RN

27262-45-9
Record name (+)-Bupivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine, D(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Bupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPIVACAINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O5OYF58E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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